N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties . The structure of this compound includes a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring, and a benzamide moiety substituted with ethylamino and dimethoxy groups.
Preparation Methods
The synthesis of N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with ethylamine to form the ethylamino derivative. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Biology: It is studied for its potential as an anti-inflammatory, antibacterial, and antioxidant agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer, due to its antitumor properties.
Industry: In the pharmaceutical industry, the compound is used in drug development and formulation.
Mechanism of Action
The mechanism of action of N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting enzymes: It inhibits enzymes such as cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and DNA replication, respectively.
Modulating signaling pathways: The compound modulates signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
Inducing apoptosis: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds also possess a chromen-2-one core and exhibit similar biological activities, including antibacterial and antifungal properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have shown anti-inflammatory and COX-1 inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[4-(ethylamino)-2-oxochromen-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C20H20N2O5/c1-4-21-17-15-7-5-6-8-16(15)27-20(24)18(17)22-19(23)12-9-13(25-2)11-14(10-12)26-3/h5-11,21H,4H2,1-3H3,(H,22,23) |
InChI Key |
NHIXBFDOUMVJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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